molecular formula C11H8N2S B1300177 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile CAS No. 41381-89-9

2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile

Cat. No. B1300177
CAS RN: 41381-89-9
M. Wt: 200.26 g/mol
InChI Key: SOFCSIBVJROWGI-UHFFFAOYSA-N
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Description

2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and a nitrile group attached. The phenyl group attached to the thiazole ring suggests potential for various chemical interactions and biological activities.

Synthesis Analysis

The synthesis of thiazole derivatives often involves ring transformation reactions. For instance, a series of (2-phenyl-4H-benzopyrimodo[2,1-b][1,3]thiazol-4-yliden)acetonitrile derivatives were prepared by ring transformation of 4-(methylthio)-2-oxo-6-aryl-2H-pyrane-3-carbonitriles, yielding moderate to good product yields . Similarly, (Z)-2-(2-phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives were synthesized using a base-promoted method involving the reaction of 2H-pyran-3-carbonitriles with 2-aminobenzthazole .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can participate in various cyclization reactions. For example, 2-(4-oxothiazolidine-2-ylidene) acetonitrile underwent diazotization and cyclization reactions to afford different thiazolidinone and thiazolo[3,2-a]pyridine derivatives . The molecular modeling of these compounds provided insights into their molecular parameters, including electronegativity, dipole moment, and frontier molecular orbitals .

Chemical Reactions Analysis

Thiazole derivatives exhibit reactivity towards various electrophilic reagents. For instance, thiazole-2-yl and thiadiazol-2-yl acetonitriles reacted with acetone and malononitrile derivatives to yield thiophene derivatives . The reactivity of these compounds is influenced by the presence of the nitrile group and the heteroatoms in the thiazole ring, which can act as nucleophilic sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. The absorption and emission properties of the synthesized (Z)-2-(2-phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives were investigated, showing solvent-dependent spectral properties . Additionally, the glycosidase inhibitory activities of some thiazole derivatives were tested, revealing significant activity, which is an important chemical property related to their potential therapeutic use .

Scientific Research Applications

1. Antileishmanial Agents

  • Methods of Application : The compounds were synthesized using the Hantzsch and Weber methodology and their purities were determined by Gas Chromatography-Mass spectrometry. They were then assayed against the promastigote forms of Leishmania amazonensis as well as against two white cell lines (L929 and THP-1) and the monkey’s kidney Vero cells. PrestoBlue® and MTT viability assays were used to measure the antileishmanial and cytotoxic activities, respectively .
  • Results : Four out of the eight compounds tested exhibited important anti-promastigote activity associated with good selectivity indexes when considering Vero cells. For the most promising compound, compound 6, IC 50 against promastigotes was 20.78 while SI was 5.69 .

2. Various Biological Activities

  • Summary of Application : Thiazole ring-containing compounds, such as 2-phenyl-1,3,4-thiadiazole derivatives, have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
  • Methods of Application : A literature survey was carried out regarding the synthesis and biological activities of thiazoles derivatives from the year 2015 up to now .
  • Results : The study found nearly 124 research articles, critically analyzed, and arranged regarding the synthesis and biological activities of thiazoles derivatives in the last 5 years .

3. Antimicrobial Drug

  • Summary of Application : Sulfathiazol, a compound containing a thiazole ring, is used as an antimicrobial drug .
  • Methods of Application : Sulfathiazol is typically administered orally or topically to treat bacterial infections .
  • Results : Sulfathiazol has been found to be effective in treating a variety of bacterial infections .

4. Antiretroviral Drug

  • Summary of Application : Ritonavir, another compound containing a thiazole ring, is used as an antiretroviral drug .
  • Methods of Application : Ritonavir is typically administered orally as part of a regimen for the treatment of HIV/AIDS .
  • Results : Ritonavir has been found to be effective in suppressing the replication of the HIV virus, thereby slowing the progression of the disease .

5. Antifungal Drug

  • Summary of Application : Abafungin, a compound containing a thiazole ring, is used as an antifungal drug .
  • Methods of Application : Abafungin is typically applied topically to treat skin infections caused by various fungi .
  • Results : Abafungin has been found to be effective in treating a variety of fungal skin infections .

6. Antineoplastic Drug

  • Summary of Application : Tiazofurin, a compound containing a thiazole ring, is used as an antineoplastic drug .
  • Methods of Application : Tiazofurin is typically administered intravenously as part of a regimen for the treatment of certain types of cancer .
  • Results : Tiazofurin has been found to be effective in inhibiting the growth of cancer cells, thereby slowing the progression of the disease .

7. Anti-Inflammatory Activity

  • Summary of Application : Some thiazole derivatives have shown anti-inflammatory activity comparable to that of the standard ibuprofen drug .
  • Methods of Application : The compounds were synthesized and then tested for their anti-inflammatory activity .
  • Results : Two synthesized compounds showed anti-inflammatory activity comparable to that of standard ibuprofen drug .

8. Antiviral Activity

  • Summary of Application : Indole derivatives, which are structurally similar to thiazole derivatives, possess various biological activities, including antiviral activity .
  • Methods of Application : A literature survey was carried out regarding the synthesis and biological activities of indole derivatives .
  • Results : The study found numerous research articles indicating the antiviral activity of indole derivatives .

9. Anticancer Therapy

  • Summary of Application : The epidermal growth factor receptor (EGFR) enzyme plays a critical role in governing the cell cycle, positioning it as a promising target for the development of anticancer drugs .
  • Methods of Application : Innovative EGFR inhibitors were designed and synthesized for potential applications in anticancer therapy .
  • Results : The study endeavored to design and synthesize innovative EGFR inhibitors with potential applications in anticancer therapy .

10. Anticonvulsant Activity

  • Summary of Application : Some thiazole derivatives have shown anticonvulsant activity .
  • Methods of Application : The compounds were synthesized and then tested for their anticonvulsant activity .
  • Results : The study found that some thiazole derivatives have anticonvulsant activity .

11. Anti-HIV Activity

  • Summary of Application : Indole derivatives, which are structurally similar to thiazole derivatives, possess various biological activities, including anti-HIV activity .
  • Methods of Application : A literature survey was carried out regarding the synthesis and biological activities of indole derivatives .
  • Results : The study found numerous research articles indicating the anti-HIV activity of indole derivatives .

12. Antidiabetic Activity

  • Summary of Application : Some thiazole derivatives have shown antidiabetic activity .
  • Methods of Application : The compounds were synthesized and then tested for their antidiabetic activity .
  • Results : The study found that some thiazole derivatives have antidiabetic activity .

Future Directions

The future directions for research on “2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile” and similar compounds are promising. These compounds have a wide range of potential applications in various fields, including medicinal chemistry . Further studies are needed to fully understand their properties and potential uses .

properties

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFCSIBVJROWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351604
Record name (4-Phenyl-1,3-thiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile

CAS RN

41381-89-9
Record name (4-Phenyl-1,3-thiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-bromoacetophenone (2 g, 10 mmol) and 2-cyanothioacetamide (1 g, 10 mmol) in EtOH (25 mL) was heated to 80° C. for 4 h. The reaction mixture was cooled to room temperature and poured into an aqueous ammonia solution (final pH was >7). The mixture was then extracted with EtOAc and the organic layer was washed with H2O and brine. Solvent was removed under reduced pressure and the crude product was purified by flash column chromatography (silica gel 230-400 mesh, eluent 8% EtOAc in petroleum ether) to afford 2-(4-phenylthiazol-2-yl)acetonitrile (1.5 g, yield 75%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 7.88-7.91 (m, 2H), 7.49 (s, 1H), 7.27-7.48 (m, 3H), 4.19 (s, 2H). MS (ESI) m/z: Calculated for C11H8N2S: 200.04. found: 201.2 (M+H)+.
Quantity
2 g
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reactant
Reaction Step One
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1 g
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reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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